1-(Methoxymethyl)-2,2-dimethylcyclopropan-1-amine
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Overview
Description
1-(Methoxymethyl)-2,2-dimethylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring substituted with a methoxymethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-2,2-dimethylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methoxymethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-2,2-dimethylcyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
1-(Methoxymethyl)-2,2-dimethylcyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Mechanism of Action
The mechanism by which 1-(Methoxymethyl)-2,2-dimethylcyclopropan-1-amine exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 1-(Methoxymethyl)-2,2-dimethylcyclopropane
- 2,2-Dimethylcyclopropan-1-amine
- 1-(Hydroxymethyl)-2,2-dimethylcyclopropan-1-amine
Uniqueness
1-(Methoxymethyl)-2,2-dimethylcyclopropan-1-amine is unique due to the presence of both a methoxymethyl group and a cyclopropane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-(methoxymethyl)-2,2-dimethylcyclopropan-1-amine |
InChI |
InChI=1S/C7H15NO/c1-6(2)4-7(6,8)5-9-3/h4-5,8H2,1-3H3 |
InChI Key |
SWGQIIFNOSQBRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(COC)N)C |
Origin of Product |
United States |
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